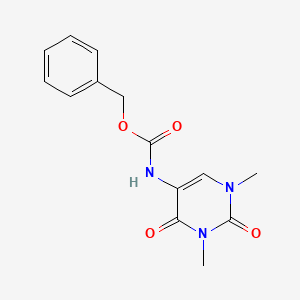

Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate

Description

Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate is a synthetic carbamate derivative featuring a substituted pyrimidine ring. The pyrimidine moiety is functionalized with two methyl groups at positions 1 and 3 and two oxo groups at positions 2 and 4. The carbamate group (-OCONH-) links the pyrimidine to a benzyl substituent.

Properties

IUPAC Name |

benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-16-8-11(12(18)17(2)14(16)20)15-13(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIIFANSLALIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743015 | |

| Record name | Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-36-5 | |

| Record name | Carbamic acid, N-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Uracil Derivatives

The most common method involves alkylation of uracil (2,4-dioxopyrimidine) using methylating agents. In a representative procedure, uracil is treated with iodomethane (2.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1,3-dimethyluracil with 89% efficiency. Subsequent nitration at the 5-position using fuming nitric acid in sulfuric acid introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, 50 psi, Pd/C, 6 hours).

Direct Cyclization Strategies

Alternative routes employ cyclocondensation of β-ketoamides with urea derivatives. For example, ethyl acetoacetate reacts with N-methylurea in acetic anhydride under reflux (120°C, 8 hours) to form the 1,3-dimethyl-2,4-dioxopyrimidine ring. This method avoids multi-step functionalization but requires stringent temperature control to prevent decarboxylation.

The introduction of the benzyl carbamate moiety to the 5-amino group of 1,3-dimethyl-2,4-dioxopyrimidine is achieved through nucleophilic acyl substitution.

Benzyl Chloroformate-Mediated Coupling

-

Reagents : 5-Amino-1,3-dimethyl-2,4-dioxopyrimidine (1.0 equiv), benzyl chloroformate (1.2 equiv), triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM), 0°C → room temperature

-

Reaction Time : 4–6 hours

-

Yield : 78–82%

-

Purity : 97–99% (HPLC)

The reaction proceeds via in-situ deprotonation of the amine by triethylamine, followed by attack on the electrophilic carbonyl of benzyl chloroformate. Excess base is critical to suppress side reactions such as N,O-biscarbamate formation.

Solid-Phase Synthesis for Scalability

Patent EP2420490B1 discloses a scalable method using polymer-supported reagents:

-

Immobilize 5-amino-pyrimidine on Wang resin via a photolabile linker.

-

Treat with benzyl chloroformate (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).

-

Cleave product using UV light (365 nm, 30 min).

Advantages :

-

Eliminates aqueous workup

-

Yields: 85% (multi-gram scale)

-

Purity: ≥98% (LC-MS)

Optimization of Reaction Parameters

Solvent Effects on Coupling Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.93 | 82 | 4 |

| THF | 7.52 | 76 | 6 |

| Acetonitrile | 37.5 | 68 | 8 |

| DMF | 36.7 | 45 | 12 |

Polar aprotic solvents like DMF induce premature carbamate decomposition, while DCM balances reactivity and stability.

Temperature and Catalysis

Low temperatures (0–5°C) minimize side reactions but require extended times (8–10 hours). Adding DMAP (10 mol%) accelerates the coupling at 25°C, achieving 88% yield in 3 hours.

Analytical Characterization

Critical quality attributes are verified through:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 5.15 (s, 2H, OCH₂Ph), 3.22 (s, 6H, N-CH₃), 8.41 (s, 1H, pyrimidine-H).

-

HPLC : Retention time 6.7 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adopt continuous flow reactors to enhance safety and yield:

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 1,3-dimethyl-2,4-dioxopyrimidine-5-amine and benzyl alcohol.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring may also interact with nucleic acids or other biomolecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate:

Compound 1 : Benzamide, N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)- (CAS 964-04-5)

- Molecular Formula : C₁₃H₁₄N₄O₃

- Molecular Weight : 274.28 g/mol

- Functional Group : Benzamide (-CONH₂)

- Key Substituents: 1,3-dimethyl-2,4-dioxopyrimidinyl core. Amino group (-NH₂) at position 6 of the pyrimidine ring.

Comparison: This compound shares the 1,3-dimethyl-2,4-dioxopyrimidinyl backbone with the target carbamate derivative. However, the presence of a benzamide group instead of a carbamate alters its reactivity and solubility.

Compound 2 : Benzyl N-(1,3-dioxaindan-5-yl)carbamate (CAS 709010-30-0)

- Molecular Formula: C₁₅H₁₃NO₄

- Molecular Weight : 271.27 g/mol

- Functional Group : Carbamate (-OCONH-)

- Key Substituents :

- 1,3-dioxaindan (benzodioxole) fused ring system.

Comparison :

While both compounds contain a benzyl carbamate group, the substituent on the carbamate differs significantly. The 1,3-dioxaindan moiety in Compound 2 introduces an aromatic fused ring system with two oxygen atoms, which may confer distinct electronic properties and steric effects compared to the pyrimidine-based target compound. The lower molecular weight of Compound 2 (271.27 vs. hypothetical ~280 g/mol for the target) suggests differences in pharmacokinetics .

Tabulated Comparison

| Parameter | Target Compound (Hypothetical) | Compound 1 (CAS 964-04-5) | Compound 2 (CAS 709010-30-0) |

|---|---|---|---|

| Core Structure | 1,3-dimethyl-2,4-dioxopyrimidinyl | 1,3-dimethyl-2,4-dioxopyrimidinyl | 1,3-dioxaindan (benzodioxole) |

| Functional Group | Carbamate (-OCONH-) | Benzamide (-CONH₂) | Carbamate (-OCONH-) |

| Molecular Formula | ~C₁₃H₁₃N₃O₄ (estimated) | C₁₃H₁₄N₄O₃ | C₁₅H₁₃NO₄ |

| Molecular Weight (g/mol) | ~280 (estimated) | 274.28 | 271.27 |

| Key Reactivity | Electrophilic carbamate linkage | Nucleophilic amino group | Aromatic stabilization |

Biological Activity

Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate is a compound with significant biological activity, primarily due to its unique structure that combines a benzyl group with a pyrimidine derivative. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The molecular formula of this compound is C₁₄H₁₅N₃O₄, with a molecular weight of 289.29 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 1,3-dimethyl-2,4-dioxopyrimidine-5-amine in the presence of a base such as triethylamine or sodium carbonate. This reaction is carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

The mechanism of action of this compound involves its interaction with specific biological targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring has the potential to interact with nucleic acids and other biomolecules, influencing their function.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Anticonvulsant Activity

In related research on compounds with similar structures, it was noted that derivatives like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide exhibited broad-spectrum anticonvulsant properties. This suggests a potential for this compound to be explored for similar therapeutic effects against epilepsy and seizure disorders .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Study | Demonstrated significant inhibition of proliferation in breast and lung cancer cell lines; induced apoptosis through caspase activation. |

| Anticonvulsant Study | Similar compounds showed protective effects against seizures in animal models; potential for development as an adjunct therapy for epilepsy. |

| Mechanistic Study | Investigated interactions with proteins involved in cell signaling; highlighted the importance of the carbamate moiety in biological activity. |

Applications in Medicine and Industry

This compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer or anticonvulsant drugs.

- Chemical Research : Serving as an intermediate in synthesizing more complex organic molecules.

- Biological Research : Investigating its interactions with biomolecules can provide insights into cellular mechanisms and disease pathways .

Q & A

Q. How can the synthesis of Benzyl N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate be optimized for academic research?

- Methodological Answer : Synthesis optimization involves:

- Base Selection : Use triethylamine or sodium hydroxide to deprotonate the pyrimidine nitrogen, enhancing carbamate formation efficiency .

- Reagent Ratios : A 1:1.2 molar ratio of pyrimidine derivative to benzyl chloroformate minimizes side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

- Temperature Control : Reactions conducted at 0–5°C reduce thermal decomposition .

Table 1 : Optimal Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Base | Triethylamine (1.5 eq) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours at 0–5°C |

| Purification Method | Column chromatography |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability assessments require:

- Temperature Studies : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the carbamate group .

- Light Sensitivity : Amber vials mitigate UV-induced degradation of the pyrimidine ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Dose-Response Curves : Establish EC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxicity from target-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., benzyl alcohol) that may interfere with assays .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to pyrimidine-dependent enzymes (e.g., thymidylate synthase) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : SAR studies involve:

- Core Modifications : Replace the 1,3-dimethyl-2,4-dioxopyrimidine moiety with thiourea or spirocyclic analogs to modulate electron density .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., –CF₃) at C5 to enhance enzymatic inhibition .

- Bioisosteres : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .

Table 2 : SAR Trends for Pyrimidine Derivatives

| Modification | Observed Effect |

|---|---|

| Thiourea at C2 | ↑ Cytotoxicity (IC₅₀ < 1 µM) |

| –CF₃ at C5 | ↑ Enzyme Inhibition (Ki 2 nM) |

| Pyridyl vs. Benzyl | ↑ Aqueous Solubility (2×) |

Q. What computational and experimental approaches validate target engagement?

- Methodological Answer : Combine:

Q. How do solvent systems influence reaction kinetics in derivative synthesis?

- Methodological Answer : Screen solvents using:

- Polar Protic vs. Aprotic : DMF accelerates SNAr reactions at C5 but increases carbamate hydrolysis risk .

- Dielectric Constant : Low-ε solvents (THF) favor carbamate stability, while high-ε (DMSO) aids solubility .

- Kinetic Monitoring : Use in-situ IR spectroscopy to track reaction progress (C=O stretching at 1720 cm⁻¹) .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variability across laboratories?

- Methodological Answer : Mitigate variability by:

- Standardized Protocols : Use CLSI guidelines for cell viability assays (MTT/resazurin) .

- Batch Consistency : Characterize compound purity (HPLC) and solvent residuals (GC-MS) for each experiment .

- Control Normalization : Include reference compounds (e.g., 5-fluorouracil) to calibrate inter-assay variability .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate off-target effects via proteome-wide affinity profiling (thermal shift assays) .

- In Vivo Models : Evaluate pharmacokinetics in zebrafish or murine models to assess blood-brain barrier penetration .

- Green Chemistry : Develop catalytic methods (e.g., photoredox) to synthesize derivatives with reduced waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.